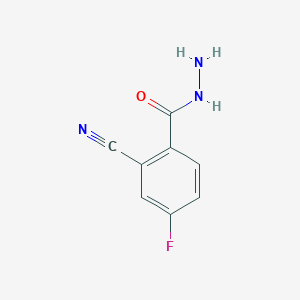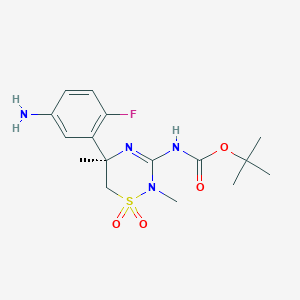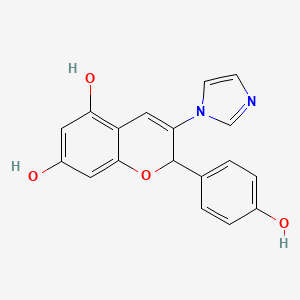![molecular formula C7H4ClN3O2 B12951154 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorine atom at the 8th position and a fused pyrido-pyrazine ring system, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-3,5-dibromopyrazine.
Amination: The 2-amino-3,5-dibromopyrazine is aminated in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including analgesic effects.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets d-amino acid oxidase, an enzyme involved in the metabolism of d-amino acids.
Pathways Involved: By inhibiting d-amino acid oxidase, the compound can modulate the levels of d-amino acids, which may have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: A structurally similar compound without the chlorine atom at the 8th position.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: A brominated analog with similar chemical properties.
Uniqueness
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(12)7(13)11-5/h1-2H,(H,10,12)(H,9,11,13) |
Clé InChI |
FIVKZRZFGFWRJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)




![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)


![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)

![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

